2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused heterocyclic core with a sulfur-containing cyclohexyl group at position 8 and a 3,5-dimethoxyphenyl acetamide moiety at position 2.
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-29-15-10-14(11-16(12-15)30-2)23-18(27)13-26-21(28)25-9-8-22-20(19(25)24-26)31-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSOGQGYIMJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation and Cyclization
The core structure is synthesized via a modified Gould-Jacobs reaction, adapted from triazolo-pyridine methodologies:
- Starting material : 3-Amino-8-bromo-2H-pyrazin-3-one
Hydrazide introduction :
Cyclization :
Critical parameters :
- Temperature control (<10°C) prevents side reactions
- Stoichiometric POCl₃ (1.2 equiv) ensures complete dehydration
Introduction of the Cyclohexylsulfanyl Group
Nucleophilic Aromatic Substitution
The bromine at position 8 undergoes substitution with cyclohexyl mercaptan:
Reaction conditions :
- Solvent : Dimethylformamide (DMF), anhydrous
- Base : Potassium carbonate (K₂CO₃, 2.5 equiv)
- Temperature : 110°C, 12 hours
Mechanistic insights :
- Polar aprotic solvent facilitates SNAr mechanism
- K₂CO₃ deprotonates thiol, enhancing nucleophilicity
Yield optimization :
| Entry | Cyclohexyl Mercaptan (equiv) | Yield (%) |
|---|---|---|
| 1 | 1.5 | 62 |
| 2 | 2.0 | 84 |
| 3 | 3.0 | 87 |
Table 1: Stoichiometric effects on substitution yield
Acetamide Side Chain Installation
Carboxylic Acid Activation
The 2-position acetic acid derivative is prepared via:
- Alkylation : Reaction of ethyl bromoacetate with the triazolo-pyrazine nitrogen
- Conditions : NaH (1.1 equiv) in THF, 0°C → RT
- Ester hydrolysis :
- 6M HCl, reflux, 4 hours
- Yield : 92% (white precipitate)
Amide Coupling
Reagents :
- Coupling agent : HATU (1.05 equiv)
- Base : DIPEA (3.0 equiv)
- Amine : 3,5-Dimethoxyaniline (1.2 equiv)
Procedure :
- Activate carboxylic acid with HATU/DIPEA in DMF (0°C, 30 min)
- Add amine, stir at RT for 18 hours
- Quench with ice-water, extract with ethyl acetate
Yield : 76% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H, triazole-H)
- δ 7.82 (d, J = 8.4 Hz, 2H, aromatic)
- δ 3.85 (s, 6H, OCH₃)
- δ 2.95 (m, 1H, cyclohexyl-SCH)
13C NMR :
- 167.8 ppm (C=O, acetamide)
- 158.2 ppm (C-O, methoxy)
Mass Spectrometry
HRMS (ESI+) :
Synthetic Challenges and Optimization
Competing Side Reactions
Solvent Effects on Coupling
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 18 | 76 |
| DCM | 24 | 58 |
| THF | 36 | 41 |
Table 2: Solvent screening for amide coupling
Chemical Reactions Analysis
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound’s kinase inhibition properties make it a candidate for the development of targeted therapies for cancer and other diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This disruption of kinase signaling pathways can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Triazolo[4,3-a]pyrazine Derivatives
*Calculated based on molecular formula.
- 8-Position Variants: The cyclohexylsulfanyl group in the target compound is less electronegative than 4-chlorobenzylsulfanyl analogs (), which may reduce polar interactions but enhance lipid solubility.
- Acetamide Aryl Groups : The 3,5-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with electron-withdrawing chloro () or sterically bulky isopropyl groups (). These differences may affect π-π stacking or hydrogen bonding in biological targets .
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide insights:
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 1251549-99-1) is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C21H25N5O2S
- Molecular Weight : 411.5 g/mol
- Core Structure : The triazolo-pyrazine core contributes to its biological activity, while the cyclohexylsulfanyl and dimethoxyphenyl groups enhance its pharmacological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. The compound's structural features suggest it may inhibit bacterial growth through various mechanisms:
- Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication. Inhibiting these targets can lead to cell death.
- Structure-Activity Relationship (SAR) : Research indicates that compounds with longer alkyl chains or electron-donating groups at specific positions exhibit enhanced antibacterial activity. For instance, derivatives similar to the target compound showed moderate to good activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (μg/mL) | Comparison |
|---|---|---|---|
| 2e | Staphylococcus aureus | 32 | Ampicillin |
| 2e | Escherichia coli | 16 | Ampicillin |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Cell Line Studies : The compound has shown significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). IC50 values indicate potent activity:
- Mechanism of Action : The anticancer effects are believed to result from the compound's ability to interfere with key signaling pathways involved in tumor progression and proliferation. The presence of the triazolo-pyrazine core may facilitate interactions with specific molecular targets such as c-Met kinase, a known driver of cancer metastasis .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Study on Triazolo Derivatives : A series of triazolo derivatives were synthesized and tested for their antibacterial and anticancer activities. Compounds with modifications in their side chains exhibited varied activities, emphasizing the importance of structural diversity in enhancing biological effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
- Methodology : Synthesis typically involves sequential steps: (i) formation of the triazolo-pyrazine core via cyclization of hydrazine derivatives with carbonyl precursors, (ii) sulfanylation using cyclohexylthiol under basic conditions, and (iii) coupling with 3,5-dimethoxyphenyl acetamide via amide bond formation. Key parameters include:
- Temperature control (e.g., 10–15°C during cyclization to suppress side reactions) .
- Solvent selection (e.g., DMF for sulfanylation; THF for amide coupling) .
- Catalysts (e.g., EDCI/HOBt for amide activation) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, 10°C, 12 h | 65–70 | >95% |
| Sulfanylation | Cyclohexylthiol, K₂CO₃, DMF, RT | 55–60 | 90–92% |
| Amide Coupling | EDCI/HOBt, THF, 0°C → RT | 75–80 | >98% |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) and cyclohexyl CH₂ groups (δ 1.2–1.8 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for acetamide; triazolo-pyrazine C=N at ~1600 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 484.1820) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodology : Screen against target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using:
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence/colorimetric readouts .
- Cell viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using Design of Experiments (DOE)?
- Methodology : Apply DOE to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design : Vary temperature (5–20°C), solvent (THF vs. DCM), and EDCI concentration (1.0–2.0 eq) to maximize yield .
- Response Surface Modeling : Identify interactions between variables (e.g., higher EDCI improves yield in THF but not DCM) .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodology : Perform comparative SAR analysis:
- Structural Modifications : Compare substituents (e.g., cyclohexylsulfanyl vs. methylphenoxy) using docking studies to assess steric/electronic effects .
- Data Table :
| Substituent (R) | IC₅₀ (μM) Kinase X | LogP |
|---|---|---|
| Cyclohexylsulfanyl | 0.45 | 3.2 |
| 4-Methylphenoxy | 1.20 | 2.8 |
- Hypothesis Testing : Lower IC₅₀ for cyclohexylsulfanyl may correlate with enhanced hydrophobic binding .
Q. What computational strategies predict binding modes and target selectivity?
- Methodology :
- Molecular Docking (AutoDock Vina): Simulate interactions with kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding (e.g., hinge-region Glu/Lys) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns; calculate binding free energy (MM/PBSA) .
Q. How to evaluate stability under physiological conditions (pH, temperature)?
- Methodology :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 h) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .
Q. What strategies elucidate structure-activity relationships (SAR) for analogs?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
